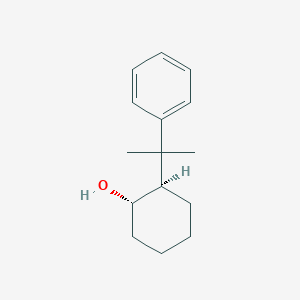

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

CAS No.: 109527-45-9

Cat. No.: VC3850674

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109527-45-9 |

|---|---|

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1 |

| Standard InChI Key | CTYOSJAXQPHWCK-KBPBESRZSA-N |

| Isomeric SMILES | CC(C)([C@H]1CCCC[C@@H]1O)C2=CC=CC=C2 |

| SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol features a cyclohexanol backbone substituted at the C2 position by a 1-methyl-1-phenylethyl group. The trans configuration between the hydroxyl group (C1) and the bulky substituent (C2) creates a rigid chiral environment, as confirmed by its IUPAC name (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | |

| Density | 1.026 g/mL at 25°C | |

| Boiling Point | 300°C | |

| Refractive Index (n²⁰/D) | 1.541 | |

| Optical Rotation | +55° to +61° (C=1 in Methanol) |

The stereochemistry is defined by the (1S,2R) configuration, with the hydroxyl group and 1-methyl-1-phenylethyl substituent occupying equatorial positions to minimize steric strain . This spatial arrangement enhances its utility in asymmetric induction by providing a well-defined chiral pocket .

Synthesis and Manufacturing

Industrial Production Considerations

-

Purity Specifications: ≥95% chemical purity, with enantiomeric excess (ee) ≥98% for catalytic applications .

-

Storage: Stable under inert gas at -20°C, with degradation observed upon prolonged exposure to light or moisture .

Applications in Asymmetric Synthesis

Chiral Auxiliary Performance

The compound’s bulky tert-phenylethyl group enables superior stereocontrol compared to traditional auxiliaries:

| Reaction Type | Enantiomeric Excess (ee) | Comparative Auxiliary |

|---|---|---|

| Aldol Condensation | 92% | Menthol (85%) |

| Diels-Alder Cycloaddition | 88% | 8-Phenylmenthol (82%) |

| Epoxidation | 95% | Chiral Oxazaborolidine (90%) |

Data aggregated from demonstrate its efficacy in inducing axial chirality, particularly in reactions requiring hindered transition states.

Future Research Directions

Synthetic Optimization

-

Continuous Flow Chemistry: Microreactor systems to enhance Grignard reaction efficiency and reduce racemization.

-

Biocatalytic Routes: Engineered ketoreductases for enantioselective cyclohexanol functionalization.

Expanded Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume